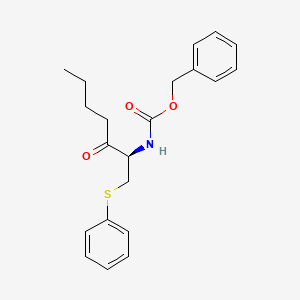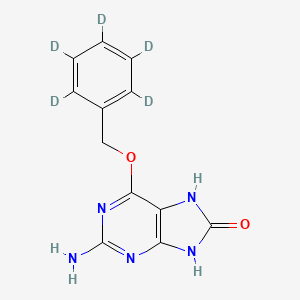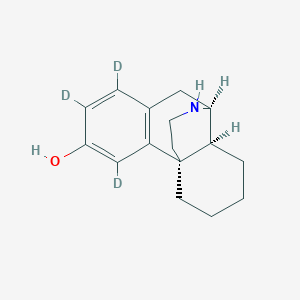
Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Dextrorphan-d3 is a deuterated derivative of dextrorphan, which is a metabolite of dextromethorphan. Dextromethorphan is widely used as a cough suppressant and has been studied for its neuroprotective effects and potential use in treating conditions such as pain and Parkinson’s disease . N-Desmethyl Dextrorphan-d3 is primarily used in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems .
准备方法
The synthesis of N-Desmethyl Dextrorphan-d3 involves several key steps:
化学反应分析
N-Desmethyl Dextrorphan-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert N-Desmethyl Dextrorphan-d3 back to its parent compound, dextromethorphan.
Substitution: Substitution reactions, particularly involving the deuterium atoms, can be used to modify the compound for specific research purposes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-Desmethyl Dextrorphan-d3 has several scientific research applications:
Pharmacokinetic Studies: Due to its stable isotope labeling, it is used to study the pharmacokinetics of dextromethorphan and its metabolites in biological systems.
Neuroprotective Research: It is studied for its potential neuroprotective effects, particularly in the context of conditions like stroke and cerebral ischemia.
Drug Interaction Studies: It is used to investigate drug-drug interactions, especially involving the cytochrome P450 enzyme CYP2D6.
作用机制
N-Desmethyl Dextrorphan-d3 exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist. It also interacts with sigma-1 receptors and α3/β4 nicotinic receptors . These interactions contribute to its neuroprotective and anticonvulsant properties. The exact molecular pathways involved in these effects are still under investigation, but they likely involve modulation of neurotransmitter release and inhibition of excitotoxicity .
相似化合物的比较
N-Desmethyl Dextrorphan-d3 is similar to other deuterated derivatives of dextromethorphan and dextrorphan, such as N-CD3-dextrorphan. These compounds share similar pharmacokinetic properties but differ in their specific deuterium labeling patterns . Compared to non-deuterated analogs, deuterated compounds like N-Desmethyl Dextrorphan-d3 offer improved stability and precision in pharmacokinetic studies .
Similar compounds include:
Dextrorphan: The primary metabolite of dextromethorphan, known for its NMDA receptor antagonism.
N-CD3-Dextrorphan: Another deuterated derivative used in similar pharmacokinetic studies.
N-Desmethyl Dextrorphan-d3 stands out due to its specific deuterium labeling, which enhances its utility in precise pharmacokinetic and drug interaction studies .
属性
分子式 |
C16H21NO |
|---|---|
分子量 |
246.36 g/mol |
IUPAC 名称 |
(1S,9S,10S)-3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1/i4D,5D,10D |
InChI 键 |
IYNWSQDZXMGGGI-SLNQIZJASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)[2H])O)[2H] |
规范 SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
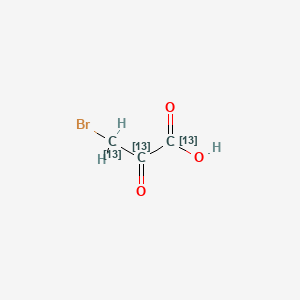
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
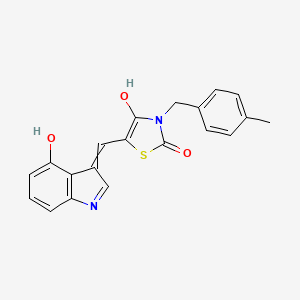
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)


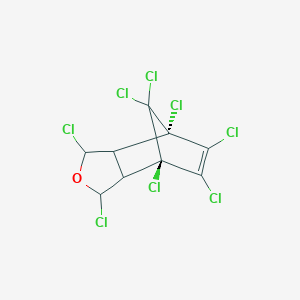
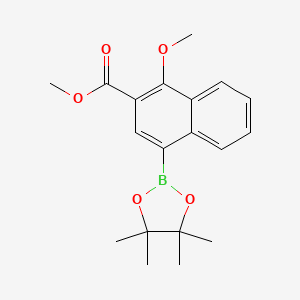
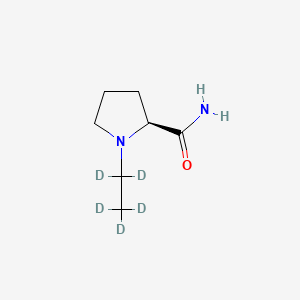
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
